molecular formula C12H8BrFINO2S B2778697 4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide CAS No. 1771023-28-9

4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide

Cat. No. B2778697
CAS RN: 1771023-28-9
M. Wt: 456.07
InChI Key: YUNSIGBWAIGCGO-UHFFFAOYSA-N
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Description

“4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide” is a chemical compound . It’s available from several suppliers for scientific research needs .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C13H8BrFINO and a molecular weight of 420.0155932 . Other physical and chemical properties like melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Photodynamic Therapy Applications

One significant application area for benzenesulfonamide derivatives, including those related to 4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide, is in photodynamic therapy (PDT) for cancer treatment. Compounds like zinc(II) phthalocyanine substituted with benzenesulfonamide units have been synthesized and characterized, showing promising properties as photosensitizers due to their high singlet oxygen quantum yield and good fluorescence properties. These features are crucial for the effectiveness of PDT, where light-sensitive compounds are used to generate reactive oxygen species to kill cancer cells or inhibit tumor growth. The study by Pişkin, Canpolat, and Öztürk (2020) highlights the potential of such compounds in improving the efficacy of photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Material Science and Structural Analysis

Another area of application is in material science and structural analysis, where the crystal structures and intermolecular interactions of benzenesulfonamide derivatives are studied. For example, the work by Gelbrich, Threlfall, and Hursthouse (2012) delves into the isostructural crystals of various N-phenylbenzenesulfonamides, revealing insights into molecular packing, hydrogen bonding, and the adaptability of these structures to different molecular shapes. This research has implications for the design of new materials and the understanding of molecular interactions at the crystal level (Gelbrich, Threlfall, & Hursthouse, 2012).

Synthesis and Biochemical Evaluation

Further, the synthesis and biochemical evaluation of N-substituted benzenesulfonamides, including those with structural similarities to 4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide, have been explored for their potential as inhibitors of various biochemical pathways. These studies offer insights into the design of new compounds with potential therapeutic applications, as exemplified by the research on the inhibitory effects of these compounds on carbonic anhydrase, a crucial enzyme involved in many physiological processes. Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and evaluated their inhibitory effects against carbonic anhydrase, demonstrating the potential medicinal applications of these compounds (Gul et al., 2016).

Safety And Hazards

Specific safety and hazard information for this compound was not found in the search results .

Future Directions

The future directions or applications of this compound are not specified in the search results .

properties

IUPAC Name

4-bromo-2-fluoro-N-(4-iodophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFINO2S/c13-8-1-6-12(11(14)7-8)19(17,18)16-10-4-2-9(15)3-5-10/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNSIGBWAIGCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)Br)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFINO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide

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